molecular formula C3H11IOS B13855338 Tri(methyl-d3)-sulfoxonium Iodide

Tri(methyl-d3)-sulfoxonium Iodide

Cat. No.: B13855338
M. Wt: 231.15 g/mol
InChI Key: ZTOJWJQQBYDXBP-PSSUZPBCSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tri(methyl-d3)-sulfoxonium iodide is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium atoms allows for more precise measurements and analyses in various chemical and biological experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri(methyl-d3)-sulfoxonium iodide typically involves the reaction of deuterated methyl iodide (CD3I) with dimethyl sulfoxide (DMSO). The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The general reaction can be represented as follows:

[ \text{CD}_3\text{I} + \text{DMSO} \rightarrow \text{(CD}_3\text{)}_3\text{S}+\text{I}- ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Tri(methyl-d3)-sulfoxonium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form sulfides.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted sulfoxonium compounds depending on the nucleophile used.

Scientific Research Applications

Tri(methyl-d3)-sulfoxonium iodide is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a standard in NMR spectroscopy.

    Biology: Employed in studies involving enzyme mechanisms and metabolic pathways.

    Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Tri(methyl-d3)-sulfoxonium iodide exerts its effects is primarily through its interactions with other molecules in chemical reactions. The deuterium atoms in the compound provide a unique isotopic signature that can be detected using NMR spectroscopy. This allows researchers to track the compound’s behavior and interactions in various environments. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl-d3 iodide (CD3I)
  • Deuterated dimethyl sulfoxide (DMSO-d6)
  • Tri(methyl-d9)-sulfonium iodide

Uniqueness

Tri(methyl-d3)-sulfoxonium iodide is unique due to its specific isotopic composition and its ability to act as a versatile reagent in various chemical reactions. Its deuterium atoms provide distinct advantages in NMR spectroscopy, making it a valuable tool in scientific research. Compared to other similar compounds, it offers a balance of stability and reactivity, which is essential for many experimental applications.

Properties

Molecular Formula

C3H11IOS

Molecular Weight

231.15 g/mol

InChI

InChI=1S/C3H9OS.HI.H2/c1-5(2,3)4;;/h1-3H3;2*1H/q+1;;/p-1/i1D2,2D3,3D3;;1+1

InChI Key

ZTOJWJQQBYDXBP-PSSUZPBCSA-M

Isomeric SMILES

[2HH].[2H]C([2H])[S+](=O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[I-]

Canonical SMILES

[HH].C[S+](=O)(C)C.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.